9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene
Description
This compound features a fluorene core substituted at the 9,9-positions with bis(4-(N,N-bis-naphthalen-2-yl-N-phenyl-amino)phenyl) groups. Its molecular formula is C₆₅H₄₄N₂, with a molecular weight of 853.08 g/mol . The structure combines electron-rich naphthyl and phenylamino moieties, which enhance hole-transport properties and thermal stability. It is commercially available as a white-to-green crystalline powder with >98% purity (HPLC), making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells .
Properties
IUPAC Name |
N-[4-[9-[4-(N-naphthalen-1-ylanilino)phenyl]fluoren-9-yl]phenyl]-N-phenylnaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H40N2/c1-3-21-45(22-4-1)58(55-31-15-19-41-17-7-9-25-49(41)55)47-37-33-43(34-38-47)57(53-29-13-11-27-51(53)52-28-12-14-30-54(52)57)44-35-39-48(40-36-44)59(46-23-5-2-6-24-46)56-32-16-20-42-18-8-10-26-50(42)56/h1-40H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFCORSLOUZJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H40N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene typically involves multi-step organic reactions. One common approach is the palladium-catalyzed amination reaction, where the fluorene core is functionalized with naphthyl and phenyl groups through a series of coupling reactions. The reaction conditions often include the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF) under inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Overview
9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene is a complex organic compound with the molecular formula and a molecular weight of approximately 752.94 g/mol. This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Its unique structure, characterized by multiple aromatic rings and nitrogen functionalities, contributes to its favorable electronic properties, making it a subject of extensive research.
Organic Electronics
The primary application of 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene lies in the field of organic electronics . The compound serves as an important component in:
- Organic Light Emitting Diodes (OLEDs) : Its excellent charge transport properties enhance the efficiency and brightness of OLED devices. The ability to facilitate electron and hole transport makes it suitable for use as a hole transport layer (HTL) in OLEDs.
- Organic Solar Cells (OSCs) : The compound's electronic characteristics are beneficial for improving the performance of OSCs by enhancing charge separation and transport.
Materials Science
In materials science, this compound is explored for its potential as:
- Hole Transport Materials (HTMs) : Due to its high thermal stability and good solubility, it can be utilized in various organic electronic devices.
- Light Emitting Materials : The unique optical properties imparted by the naphthalene and phenylene units within the fluorene framework make it suitable for applications in light-emitting devices.
Biochemical Applications
Research indicates that 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene plays a role in biochemical processes:
- Cellular Effects : The compound influences cell signaling pathways and gene expression related to oxidative stress response and energy metabolism.
- Enzyme Interaction : It can modulate enzyme activity through specific binding interactions, impacting various biochemical pathways.
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene into OLED architectures resulted in increased device efficiency by improving charge balance and reducing recombination losses. The compound's high mobility contributed significantly to overall device performance.
Case Study 2: Organic Solar Cells
Research on organic solar cells utilizing this compound showed improved power conversion efficiencies due to its effective role as a hole transport layer. The study highlighted how the structural properties of the compound enabled better charge collection and reduced energy losses.
Mechanism of Action
The mechanism by which 9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene exerts its effects is primarily related to its ability to transport holes (positive charge carriers) in organic electronic devices. The compound’s molecular structure facilitates efficient charge transfer through the conjugated system of aromatic rings and nitrogen atoms. This results in enhanced electroluminescence and color purity in OLED devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key parameters with structurally related fluorene derivatives:
*Estimated based on analogous compounds.
Research Findings and Challenges
- Advantages :
- Limitations :
Biological Activity
9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene, often referred to as NPBAPF, is a complex organic compound notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells. Its unique structure, characterized by multiple aromatic rings and nitrogen functionalities, suggests significant biological and biochemical interactions. This article explores the biological activity of NPBAPF, focusing on its biochemical properties, interactions with biomolecules, and potential therapeutic applications.
- Molecular Formula: C57H40N2
- Molecular Weight: 752.94 g/mol
- CAS Number: 510775-24-3
The compound's structure includes naphthalene and phenylene units within a fluorene framework, which enhances its electronic properties and stability compared to similar compounds. The presence of nitrogen atoms allows for various chemical reactions, including electrophilic substitutions and nucleophilic additions.
NPBAPF exhibits several biochemical properties that make it a candidate for various applications:
1. Electron Transport Properties
NPBAPF is recognized for its excellent charge transport capabilities, which are critical in electronic applications. Its ability to facilitate electron transfer is attributed to the conjugated system of aromatic rings that allow delocalization of π-electrons.
2. Interaction with Biomolecules
The compound can interact with various biomolecules such as enzymes and proteins. These interactions can facilitate electron transfer processes essential in biochemical reactions. The stability of complexes formed between NPBAPF and biomolecules is crucial for its potential applications in biosensing and bioimaging.
Biological Activity
Research indicates that NPBAPF may have several biological activities:
Cytotoxicity Studies
Initial studies have assessed the cytotoxic effects of NPBAPF on different cell lines. For instance:
- Cell Lines Tested: H9c2 rat cardiomyoblasts and other cancer cell lines.
- Findings: The compound demonstrated low cytotoxicity at certain concentrations, suggesting it could be a viable candidate for further studies in drug development without significant adverse effects on healthy cells .
Fluorescence Imaging
NPBAPF has been utilized in fluorescence imaging due to its strong photoluminescent properties:
- Application: Used as a fluorescent probe in two-photon fluorescence microscopy (2PFM).
- Results: High two-photon absorption cross-sections were reported, making it suitable for deep tissue imaging .
1. Two-Photon Absorption Studies
A study conducted by researchers investigated the two-photon absorption properties of NPBAPF derivatives:
- Methodology: The derivatives were synthesized and characterized using spectroscopy.
- Results: Enhanced two-photon absorption cross-sections were observed, indicating potential use in advanced imaging techniques .
2. Bioconjugation Studies
Another study focused on bioconjugating NPBAPF with biomolecules to enhance specificity in imaging:
Q & A
Q. What are the primary synthetic routes for 9,9-bis(4-aminophenyl)fluorene derivatives, and how can reaction conditions be optimized?
The synthesis of fluorene-based diamines typically involves acid-catalyzed condensation reactions. For example, bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups can achieve near-complete conversion of 9-fluorenone with high selectivity (>95%) for 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) under mild conditions . Key parameters include:
- Catalyst design : Use BFILs with dual acidic and thiol functionalities for synergistic catalysis.
- Reaction monitoring : Track conversion via HPLC or GC-MS to optimize time and temperature.
- Purification : Recrystallize from ethanol/water mixtures to isolate high-purity products.
Q. How can structural and thermal properties of fluorene-based polyimides be characterized?
Structural and thermal characterization involves:
- FT-IR/NMR : Confirm imide ring formation (peaks at ~1775 cm⁻¹ for asymmetric C=O stretching) and aromatic proton environments .
- TGA/DSC : Assess thermal stability (e.g., 5% weight loss >520°C in nitrogen) and glass transition temperatures (Tg = 282–330°C) .
- XRD : Verify amorphous or semi-crystalline nature, critical for solubility and dielectric properties .
Advanced Research Questions
Q. What methodologies are used to evaluate the hole-transporting efficiency of this compound in perovskite solar cells (PSCs)?
- Device fabrication : Spin-coat the compound as a hole-transport layer (HTL) atop ITO/ETL substrates, followed by perovskite deposition .
- J-V curves : Measure power conversion efficiency (PCE) under AM1.5G illumination. Reported PCEs reach 15.9% for dopant-free HTLs .
- Impedance spectroscopy : Analyze charge recombination resistance and hole mobility (e.g., >10⁻⁴ cm²/V·s) to correlate with device performance .
Q. How do sulfonated derivatives of this compound achieve proton conductivity comparable to Nafion in fuel cells?
Sulfonated polyimides derived from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS) exhibit:
- High ion-exchange capacity (IEC) : Adjust sulfonation degree (DS) to optimize proton conduction pathways .
- Humidity-dependent conductivity : At 100% RH, conductivity exceeds 0.1 S/cm, matching Nafion 117 .
- Water stability : Hydrolytic resistance is enhanced by fluorenylidene groups, reducing membrane swelling .
Q. How can researchers resolve contradictions in reported dielectric constants for fluorene-based polymers?
Discrepancies in dielectric constants (e.g., 2.85–3.26 at 1 MHz) arise from:
- Film processing : Solvent choice (m-cresol vs. DMAc) affects molecular packing and free volume .
- Frequency dependence : Measure dielectric loss (tan δ) to distinguish interfacial polarization effects .
- Additive effects : Incorporation of trifluoromethyl groups reduces polarity, lowering dielectric constants .
Methodological Notes
- Contradiction Analysis : When comparing solar cell efficiencies, ensure consistent testing protocols (e.g., light intensity, masking) to avoid overestimation .
- Advanced Synthesis : For complex derivatives (e.g., spirobi-fluorenes), utilize Suzuki coupling or Ullmann reactions with Pd/C catalysts to achieve high yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
